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Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of
cellular processes. However, its bioavailability is often limited. To overcome this, many bacteria
have evolved sophisticated iron acquisition systems, among which the enterobactin-mediated
pathway in Gram-negative bacteria is a paradigm of high-affinity iron scavenging.
Enterobactin, a cyclic triserine lactone, is the siderophore with the highest known affinity for
ferric iron (Fe®*), enabling bacteria like Escherichia coli to thrive in iron-depleted environments,
including within a host organism. Understanding the intricate molecular machinery of this
pathway is paramount for the development of novel antimicrobial strategies that target this
crucial lifeline for pathogenic bacteria. This technical guide provides a comprehensive overview
of the mechanism of iron acquisition by enterobactin, detailing the key molecular players, their
interactions, and the energetics of the transport process. It includes a compilation of
guantitative data, detailed experimental protocols for key assays, and visual representations of
the pathway and experimental workflows to facilitate a deeper understanding for researchers
and drug development professionals.

The Enterobactin-Mediated Iron Acquisition
Pathway
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The acquisition of iron via enterobactin is a multi-step process that involves the synthesis and
secretion of the siderophore, scavenging of extracellular iron, and the subsequent transport of
the ferric-enterobactin complex across the bacterial cell envelope into the cytoplasm.

Enterobactin Biosynthesis and Secretion

Under iron-limiting conditions, the expression of the ent and fep genes, which encode the
proteins for enterobactin synthesis and transport, is derepressed. The biosynthesis of
enterobactin begins with chorismic acid, a precursor from the shikimate pathway. A series of
enzymes, EntC, EntB, and EntA, convert chorismate to 2,3-dihydroxybenzoic acid (DHB).
Subsequently, the non-ribosomal peptide synthetase (NRPS) machinery, consisting of EntE,
EntB (acting as an aryl carrier protein), and EntF, catalyzes the formation of a cyclic trimer of N-
(2,3-dihydroxybenzoyl)-L-serine, which is the mature enterobactin molecule.

Once synthesized in the cytoplasm, enterobactin is secreted into the extracellular
environment. This process involves the inner membrane transporter EntS and the outer
membrane channel TolC.[1]

Iron Scavenging and Outer Membrane Transport

In the extracellular milieu, enterobactin exhibits an exceptionally high affinity for ferric iron (K =
10°2 M), allowing it to effectively sequester Fe3*+ from host iron-binding proteins like
transferrin and lactoferrin. The resulting ferric-enterobactin (FeEnt) complex is then
recognized by the specific outer membrane receptor protein, FepA.

FepAis a TonB-dependent transporter. The transport of FeEnt across the outer membrane is
an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces
the proton motive force of the cytoplasmic membrane to the outer membrane receptor. This
energy input is thought to induce conformational changes in FepA, allowing the passage of the
FeEnt complex into the periplasm.

Periplasmic and Inner Membrane Transport

Once in the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB.
FepB has a high affinity for FeEnt and shuttles it to the inner membrane ABC (ATP-binding
cassette) transporter, which is composed of the permease proteins FepD and FepG, and the
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ATPase FepC. The transport of FeEnt across the cytoplasmic membrane is an active process
driven by the hydrolysis of ATP by FepC.

Intracellular Iron Release

Inside the cytoplasm, the iron must be released from the extremely stable FeEnt complex. This
is primarily achieved by the enzymatic hydrolysis of the enterobactin backbone by the ferric
enterobactin esterase, Fes. Fes cleaves the ester bonds of the triserine lactone ring, reducing
the affinity of the ligand for iron and facilitating its release. The released Fe3* is then likely
reduced to Fe?* for utilization in various metabolic processes. While the primary mechanism
involves hydrolysis, a less efficient, hydrolysis-independent pathway for iron release has also
been suggested.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the
enterobactin-mediated iron acquisition pathway.

Table 1: Binding Affinities of Key Proteins

. . Dissociation
Protein Ligand Method
Constant (K_d)

Radioisotope Binding

FepA Ferric Enterobactin ~20 nM
Assay
FepB Ferric Enterobactin 30 nM Intrinsic Fluorescence
FepB Apo-enterobactin 60 nM Intrinsic Fluorescence
Ferric I
FepB _ _ 15 nM Intrinsic Fluorescence
Enantioenterobactin

Table 2: Enzyme Kinetic Parameters
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k_cat/K_m
Enzyme Substrate K_m k_cat .
(MM—*min—?)
Ferric )
Fes ] >128 uM > 512 min—?! 4.0
Enterobactin
EntD Apo-EntB 6.5 uM 5 min~? 0.77
EntE Holo-EntB <<1uM 100 min—t > 100
Acyl-holo-EntB, )
EntF - 120-140 min—? -
L-serine, ATP
Table 3: Transport Rates
Transport Step Siderophore Rate Organism
Outer Membrane ) ) ~100 pmol/min/10° )
Ferric Enterobactin E. coli
Transport (FepA) cells

Note on FepC ATPase Activity: While it is established that FepC is the ATPase that powers the
import of ferric enterobactin across the inner membrane, specific kinetic data for its ATP
hydrolysis rate (k_cat or specific activity) in the context of transport is not readily available in
the reviewed literature. Researchers interested in this parameter would need to perform
ATPase activity assays with purified and reconstituted FepCDG complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the
enterobactin-mediated iron acquisition pathway.

Enterobactin Extraction and Purification

This protocol describes the isolation of enterobactin from bacterial culture supernatants.
Materials:

o E. coli strain cultured in iron-deficient medium (e.g., M9 minimal medium)
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o Ethyl acetate

 Hydrochloric acid (HCI)

e Sodium sulfate (anhydrous)

 Rotary evaporator

e Sephadex LH-20 chromatography column

e Methanol

Procedure:

o Grow the E. coli culture in iron-deficient medium to the late logarithmic or early stationary
phase to induce siderophore production.

o Centrifuge the culture to pellet the cells and collect the supernatant.

 Acidify the supernatant to approximately pH 2 with concentrated HCI.

o Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous stirring
for at least 30 minutes.

o Separate the organic phase and dry it over anhydrous sodium sulfate.

o Evaporate the ethyl acetate using a rotary evaporator to obtain a crude extract.

o Redissolve the crude extract in a minimal volume of methanol.

e Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.

o Elute the column with methanol and collect the fractions containing enterobactin (can be
monitored by UV absorbance at 316 nm).

e Pool the pure fractions and evaporate the solvent to obtain purified enterobactin.
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Purification of the Outer Membrane Receptor FepA by
FPLC

This protocol details the purification of the FepA protein from E. coli outer membranes using

Fast Protein Liquid Chromatography (FPLC).

Materials:

E. coli strain overexpressing FepA

Lysis buffer (e.g., 20 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole)
Detergent for solubilization (e.g., LDAO or DDM)

FPLC system

Anion exchange column (e.g., Q-Sepharose)

Size-exclusion chromatography column (e.g., Superdex 200)

Buffer A (e.g., 20 mM Tris-HCI pH 8.0, 0.1% LDAO)

Buffer B (e.g., 20 mM Tris-HCI pH 8.0, 1 M NaCl, 0.1% LDAO)

Procedure:

Grow the E. coli strain overexpressing FepA and harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure
homogenization.

Isolate the total membrane fraction by ultracentrifugation.

Solubilize the membrane proteins by incubating the membrane fraction with a suitable
detergent.

Clarify the solubilized protein solution by ultracentrifugation.
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o Load the supernatant onto an anion exchange column equilibrated with Buffer A.
e Wash the column with Buffer A to remove unbound proteins.

o Elute FepA with a linear gradient of NaCl (0-100% Buffer B).

o Collect fractions and analyze by SDS-PAGE to identify those containing FepA.

e Pool the FepA-containing fractions and concentrate them.

o Load the concentrated sample onto a size-exclusion chromatography column equilibrated
with Buffer A to further purify and buffer exchange FepA.

o Collect the fractions corresponding to the FepA peak and assess purity by SDS-PAGE.

Ferric Enterobactin (°>Fe-Ent) Uptake Assay

This assay measures the transport of radiolabeled ferric enterobactin into bacterial cells.

Materials:

E. coli cells grown in iron-deficient medium

e >FeCls

» Purified enterobactin

o Transport buffer (e.g., MOPS minimal medium)
o Wash buffer (e.g., cold 0.9% NaCl)
 Scintillation cocktail

 Scintillation counter

e 0.45 pum nitrocellulose filters

Procedure:
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e Prepare >>Fe-enterobactin by mixing equimolar amounts of >>FeCls and enterobactin.

e Grow E. coli cells to mid-log phase in iron-deficient medium to induce the expression of the
transport machinery.

e Harvest the cells by centrifugation and wash them with transport buffer.
o Resuspend the cells in transport buffer to a specific optical density (e.g., ODsoo of 0.5).

« Initiate the uptake assay by adding a defined concentration of >>Fe-enterobactin (e.g., 1
UM) to the cell suspension.

 Incubate the mixture at 37°C with shaking.

» At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and
immediately filter them through a 0.45 um nitrocellulose filter.

» Rapidly wash the filters with two volumes of cold wash buffer to remove extracellular >>Fe-
enterobactin.

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

 Calculate the amount of 33Fe transported into the cells at each time point and express the
results as pmol of Fe per 10° cells.

FepB-Ferric Enterobactin Binding Assay by Intrinsic
Fluorescence

This protocol measures the binding of ferric enterobactin to the periplasmic protein FepB by
monitoring the quenching of its intrinsic tryptophan fluorescence.[1]

Materials:
o Purified FepB protein

¢ Ferric enterobactin solution of known concentration
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o Fluorescence spectrophotometer

» Buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM NacCl)

Procedure:

Dilute the purified FepB protein to a known concentration (e.g., 1 uM) in the assay buffer.

o Set the fluorescence spectrophotometer to an excitation wavelength of 280 nm and an
emission wavelength of 330-350 nm (the emission maximum should be determined
empirically for the specific instrument and buffer conditions).

o Record the initial fluorescence intensity (Fo) of the FepB solution.

» Add small aliquots of the ferric enterobactin solution to the FepB solution, mixing thoroughly
after each addition.

» After each addition, record the fluorescence intensity (F).

« Continue adding ferric enterobactin until the fluorescence intensity no longer changes
significantly, indicating saturation of the binding sites.

e Correct the fluorescence values for dilution.

» Plot the change in fluorescence (AF = Fo - F) or the fractional saturation as a function of the
ferric enterobactin concentration.

 Fit the data to a binding isotherm (e.g., the one-site binding model) to determine the
dissociation constant (K_d).

Mossbauer Spectroscopy of >’Fe Uptake

Mdssbauer spectroscopy is a powerful technique to probe the oxidation and spin state of iron
within the cell.

Materials:

e E. colicells
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e 57Fe-enriched medium or 3>’FeCls
o Madssbauer spectrometer

e Cryostat

Procedure:

e Grow E. coli cells in a medium containing >’Fe as the sole iron source or supplement the
medium with >’FeCls.

» Prepare >’Fe-enterobactin and perform an uptake experiment similar to the one described
in section 3.3, but on a larger scale to obtain sufficient cell mass.

o Harvest the cells at different time points of uptake by centrifugation at low temperature.

e Wash the cell pellet with a cold, iron-free buffer.

o Pack the cell paste into a Méssbauer sample holder and freeze it rapidly in liquid nitrogen.
» Mount the frozen sample in a cryostat within the Méssbauer spectrometer.

o Collect MGssbauer spectra at various temperatures (e.g., from 4.2 K to room temperature).

e Analyze the spectra to determine the isomer shift, quadrupole splitting, and magnetic
hyperfine splitting, which provide information about the oxidation state (Fe2* vs. Fe3*), spin
state, and chemical environment of the intracellular iron.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and
experimental workflows described in this guide.
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Caption: The enterobactin-mediated iron acquisition pathway in Gram-negative bacteria.
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Caption: Experimental workflow for a ferric enterobactin (>>Fe-Ent) uptake assay.
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Caption: Workflow for determining FepB-ferric enterobactin binding affinity.
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Conclusion and Future Directions

The enterobactin-mediated iron acquisition system is a highly efficient and exquisitely
regulated pathway that is crucial for the survival and virulence of many pathogenic bacteria.
This technical guide has provided a detailed overview of the molecular mechanisms involved,
from siderophore synthesis to intracellular iron release. The quantitative data and experimental
protocols presented herein offer a valuable resource for researchers aiming to further dissect
this pathway or to develop novel antimicrobial agents.

Future research in this field could focus on several key areas. Elucidating the precise
mechanism of TonB-dependent energy transduction at the outer membrane remains a
significant challenge. High-resolution structural studies of the entire Fep transport machinery,
including the transient interactions between its components, would provide invaluable insights.
Furthermore, the development of potent inhibitors of key enzymes in the enterobactin
synthesis or transport pathway holds great promise for the development of new classes of
antibiotics that could circumvent existing resistance mechanisms. By continuing to unravel the
complexities of this vital bacterial process, the scientific community can pave the way for
innovative therapeutic interventions against infectious diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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